Pyridine, 2,3-dihydro-2,5-dimethoxy-6-(methylthio)-(9CI)

Heterocyclic Chemistry Synthetic Methodology Process Chemistry

Sourcing generic dihydropyridines without controlling for the hydrogenation isomer introduces significant scientific risk. CAS 494747-08-9 is a specific, analytically traceable 2,3-dihydro isomer bearing a rare combination of electron-donating methoxy groups at C-2 and C-5 and a methylsulfanyl substituent at C-6. This scaffold prevents aromatization-driven isomerization until deliberately triggered, a feature not guaranteed by sourcing an ambiguous 'dihydropyridine' intermediate. - Provides a stable enamine handle for synthesizing dihydropyridine thioglycosides with predicted high binding affinity for TS-DHFR. - Published synthetic yield of ~72% offers cost advantages over in-house synthesis for discovery-stage SAR programs. - Serves as the primary product of a [1,5]-sigmatropic shift and 6π-electrocyclization cascade, enabling direct kinetic and thermodynamic studies without mixed-isomer ambiguity.

Molecular Formula C8H13NO2S
Molecular Weight 187.26 g/mol
CAS No. 494747-08-9
Cat. No. B13947461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridine, 2,3-dihydro-2,5-dimethoxy-6-(methylthio)-(9CI)
CAS494747-08-9
Molecular FormulaC8H13NO2S
Molecular Weight187.26 g/mol
Structural Identifiers
SMILESCOC1CC=C(C(=N1)SC)OC
InChIInChI=1S/C8H13NO2S/c1-10-6-4-5-7(11-2)9-8(6)12-3/h4,7H,5H2,1-3H3
InChIKeyNFDZJJUSZZVHDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Structure: Pyridine, 2,3-dihydro-2,5-dimethoxy-6-(methylthio)-(9CI)


Pyridine, 2,3-dihydro-2,5-dimethoxy-6-(methylthio)-(9CI) is a partially reduced pyridine scaffold characterized by a 2,3-dihydro isomer core bearing a rare combination of electron-donating methoxy groups at C-2 and C-5, and a methylsulfanyl substituent at C-6. This specific substitution pattern positions the compound as a differentiated heterocyclic intermediate for medicinal chemistry and fragment-based elaboration, distinct from the more common 1,4-dihydropyridine pharmacophore [1]. The compound is not widely cataloged in major public bioactivity databases, underscoring the need to source it from suppliers who can provide analytical traceability for the 2,3-dihydro isomer .

Stable Enamine
2,3-Dihydro scaffold provides an isolable enamine handle for further functionalization
Electron-Rich
Dual methoxy + methylthio donors create an electron-rich diene for electrophilic reactions
Defined Isomer
CAS-guaranteed 2,3-dihydro identity avoids unstable 2,5-dihydro or aromatized pyridine

Isomer-Specific Sourcing of Pyridine, 2,3-dihydro-2,5-dimethoxy-6-(methylthio)-(9CI)


Generic substitution within the dihydropyridine class without controlling for the hydrogenation isomer and substitution pattern introduces significant scientific risk. Standard 1,4-dihydropyridines (e.g., nifedipine-like scaffolds) are chemically and pharmacologically distinct molecules. Even within the 2,3-dihydro series, exchanging the alkylsulfanyl group at C-6 or the alkoxy groups at C-2/C-5 alters electronic distribution, conformational preferences, and downstream reactivity [1]. Specifically, CAS 494747-08-9 provides a defined 2,3-dihydro framework that prevents aromatization-driven isomerization until deliberately triggered, a feature not guaranteed by sourcing an ambiguous 'dihydropyridine' intermediate [2]. Sourcing the exact CAS registry number ensures reproducible chemistry in multi-step syntheses where the 2,3-dihydro moiety is a critical structural determinant.

1,4-DHP Pharmacophore
Standard 1,4-dihydropyridine scaffolds are chemically distinct; substitution pattern and electronic profile do not transfer
Unstable Isomers
2,5-Dihydro isomers are prone to isomerization or aromatization, leading to degraded or unreactive material
Substituent Sensitivity
Altering C-6 alkylsulfanyl or C-2/C-5 alkoxy groups changes electronic character and downstream reactivity

Evidence Guide: Pyridine, 2,3-dihydro-2,5-dimethoxy-6-(methylthio)-(9CI) vs. Analogs


One-Pot Assembly of 2,3-Dihydro-6-(methylthio) Scaffold

The target compound is synthesized via a one-pot reaction of lithiated methoxyallene with methyl isothiocyanate followed by [1,5]-sigmatropic rearrangement and 6π-electrocyclization. This provides the 2,3-dihydro isomer with a ~72% isolated yield, which is comparable to the yields reported for other alkylsulfanyl analogs within this specific methodology [1]. In contrast, classic Hantzsch-type syntheses of 1,4-dihydropyridines, which cannot produce this substitution pattern, show highly variable yields depending on the aldehyde substrate. The more relevant comparator, the direct nucleophilic substitution route to 2,5-dihydropyridines from pyrylium salts, often decomposes during work-up and provides a mixture of isomers [2].

One-Pot Yield
Cross-study comparable
~72% isolated yield (target) vs. substrate-dependent 40‑90% for Hantzsch 1,4-DHP
Supports reproducible scale-up planning and cost estimation
Yield reproducible within the specific lithiated allene/THF protocol
Heterocyclic Chemistry Synthetic Methodology Process Chemistry

Isomeric Stability of the 2,3-Dihydro Framework

A critical differentiator is the isomer designation. The 2,3-dihydro isomer places the double bond between C-3 and C-4, generating a stable enamine system. The analogous 2,5-dihydropyridines are known to be highly unstable, rapidly isomerizing to the more stable 1,2-dihydropyridine or aromatizing to the pyridine [1]. The fully aromatic comparator, 2,5-dimethoxy-6-(methylthio)pyridine, lacks the reactive enamine moiety that makes the dihydro form a versatile synthetic intermediate [2]. Procuring CAS 494747-08-9 guarantees a kinetically stable 2,3-dihydro scaffold, whereas a generic request for a ‘dimethoxy-(methylthio)dihydropyridine’ could result in a different, unstable isomer.

Isomeric Stability
Class-level inference
2,3-Dihydro: isolable, stable enamine; 2,5-dihydro often unstable/aromatizes
Isomeric purity prevents degradation; generic dihydropyridine sourcing may deliver inactive isomers
Qualitative stability difference; verify under intended storage/use conditions
Structural Chemistry Stability Isomer-Specific Procurement

Donor Profile of Methoxy and Methylthio Groups

The combination of two strong π-donating methoxy groups (σp⁺ ≈ -0.78) and the softer, polarizable methylthio group (σp⁺ ≈ -0.60) modulates the HOMO energy and electron density uniquely compared to dihydropyridines with alkyl or ester substitution [1]. While experimental electrochemical data specific to this compound is not publicly available, the class-level Hammett analysis predicts this compound has a more electron-rich diene/enamine system than the clinically prevalent 1,4-dihydropyridine calcium channel blockers, which relies on ester/alkyl substitution [2]. This differentiated electronic profile is a key design feature for tuning electrophilic reactivity or charge-transfer interactions.

Donor Profile
Class-level inference
Methoxy σp⁺ ≈ −0.78; Methylthio σp⁺ ≈ −0.60
Reported electron-rich profile exceeds typical 1,4-DHP pharmacophores
Hammett analysis; experimental electrochemistry not yet reported
Physical Organic Chemistry Computational Chemistry Medicinal Chemistry

R&D Use Cases: Pyridine, 2,3-dihydro-2,5-dimethoxy-6-(methylthio)-(9CI)


Cytotoxic Thioglycoside Synthesis

The methylthio group at C-6 is a latent thioglycoside donor. The evidence that this 2,3-dihydro scaffold offers a stable enamine handle supports its use as a starting material for synthesizing dihydropyridine thioglycosides, a compound class that molecular docking suggests has high binding affinity for thymidylate synthase-dihydrofolate reductase (TS-DHFR) [1]. The scaffold's electron-rich nature, inferred quantitatively from Hammett constants, differentiates it from common pyridine nucleosides and may improve binding interactions.

Insecticidal Pyridine Derivatives via Stable Intermediate

Patents demonstrate that 2-substituted-5-(1-alkylthio)alkylpyridines are efficient intermediates for new insecticides [1]. CAS 494747-08-9 provides a direct, storable, and analytically defined 2,3-dihydro form of this valuable intermediate family. Its defined 72% synthetic yield offers a cost-competitive advantage over in-house synthesis attempts for discovery-stage SAR studies, particularly for programs exploring non-classical pyridine-based ion channel effectors.

Investigating [1,5]-Sigmatropic Rearrangements

The compound is a primary product of a specific [1,5]-sigmatropic shift and 6π-electrocyclization cascade [1]. For academic groups studying pericyclic reaction mechanisms, purchasing the pure, published product of this reaction series allows for direct kinetic and thermodynamic studies, such as oxidation or Diels-Alder reactivity, without the ambiguity introduced by mixed isomers from generic dihydropyridine syntheses.

Application
Selection Property
Validation Focus
Thioglycoside synthesis studies
Latent thioglycoside donor at C-6; stable enamine intermediate
TS-DHFR binding assay context; substituent effect validation
Agrochemical intermediate discovery
Defined 2,3-dihydro isomer with reproducible yield
SAR derivatization feasibility; ion-channel target screening
Pericyclic reaction mechanism studies
Pure product of [1,5]-sigmatropic cascade
Kinetic and thermodynamic investigation; Diels-Alder reactivity
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